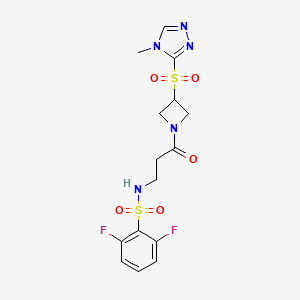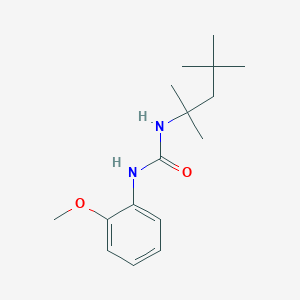
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and diverse applications It belongs to the class of sulfonamides and is characterized by the presence of a difluorobenzenesulfonamide group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Pyrimidine Derivative Preparation: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine from suitable precursors under controlled conditions.
Sulfonation: : Introduction of the 2,4-difluorobenzenesulfonamide group through a sulfonation reaction.
Methylation: : Methylation of the pyrimidine derivative to attach the N-methyl group.
Industrial Production Methods
For large-scale production, the compound can be synthesized using optimized conditions to ensure high yield and purity. Industrial methods often involve:
Batch reactors: for precise control of reaction conditions.
Continuous flow systems: to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the compound.
Reduction: : Gain of electrons or hydrogen atoms.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Often involves halogenation reactions under specific temperature and solvent conditions.
Major Products Formed
The products formed depend on the specific reactions undertaken. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the respective amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a catalyst in various organic transformations.
Materials Science: : Utilized in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Genetic Studies: : Used in studies to understand gene expression and regulation.
Medicine
Drug Development: : Potential use in developing novel therapeutic agents.
Diagnostics: : Application in diagnostic assays and imaging techniques.
Industry
Agriculture: : Used in the synthesis of agrochemicals and pesticides.
Polymer Industry: : Role in the production of specialty polymers and resins.
Mécanisme D'action
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : Inhibits enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathways: : Modulates signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
When compared to other sulfonamides, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide stands out due to its unique combination of a pyrimidine ring with a difluorobenzenesulfonamide group. This distinct structure imparts unique chemical and biological properties, making it a compound of great interest in various research areas.
List of Similar Compounds
Sulfanilamide: : A simpler sulfonamide with applications in antibacterial treatments.
Sulfapyridine: : Known for its use in treating skin conditions.
Sulfamethoxazole: : Widely used in combination with trimethoprim as an antibiotic.
With its unique structure and diverse applications, this compound continues to be a compound of significant interest in both scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)12-5-4-10(15)7-11(12)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYUJDGXBFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)



![4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2696953.png)
![N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2696954.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/new.no-structure.jpg)
![5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2696956.png)


![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2696967.png)

